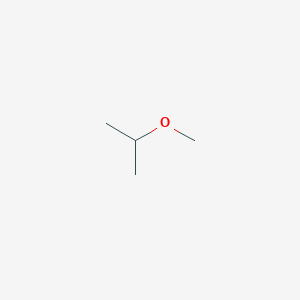

2-Methoxypropane

描述

属性

IUPAC Name |

2-methoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-4(2)5-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGHERXMTMUMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208534 | |

| Record name | Ether, isopropyl methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-53-8 | |

| Record name | Propane, 2-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, isopropyl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ether, isopropyl methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHER, ISOPROPYL METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XP8WND53NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Methoxypropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypropane, also known as methyl isopropyl ether, is a volatile, flammable, colorless liquid with a characteristic ether-like odor.[1] It belongs to the ether class of organic compounds, characterized by an oxygen atom connected to two alkyl groups—in this case, a methyl and an isopropyl group.[2] Historically used as an anesthetic, its primary applications today are as a solvent in organic synthesis and as a reagent in various chemical transformations.[3] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound, tailored for a technical audience in research and development.

Chemical Structure and Identification

The structural integrity and identity of a chemical compound are fundamental to its application in research and drug development. The following table summarizes the key structural and identification parameters for this compound.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | Methyl isopropyl ether, Isopropyl methyl ether, Isopryl[1][2][4] |

| Molecular Formula | C4H10O[1][2] |

| Molecular Weight | 74.12 g/mol [2] |

| SMILES | CC(C)OC[2] |

| InChI | InChI=1S/C4H10O/c1-4(2)5-3/h4H,1-3H3[2] |

| CAS Number | 598-53-8[2] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application in reactions, and purification processes.

| Property | Value |

| Boiling Point | 31-32 °C[3] |

| Melting Point | Not available |

| Density | 0.805 g/mL[5] |

| Solubility in Water | 88.42 g/L at 10°C[3] |

| Vapor Pressure | 299 mmHg at 25°C[6] |

| Refractive Index | 1.388[5] |

| Dipole Moment | 1.25 D[5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum of this compound exhibits three distinct signals, corresponding to the three different proton environments in the molecule. The expected signals are a doublet for the six equivalent methyl protons of the isopropyl group, a septet for the single methine proton of the isopropyl group, and a singlet for the three methyl protons of the methoxy group.[7] The integration ratio of these signals is 6:1:3, respectively.[7]

¹³C NMR: The ¹³C NMR spectrum shows three signals, indicating three unique carbon environments.[8] Due to the molecule's symmetry, the two methyl carbons of the isopropyl group are equivalent.[8]

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M+) at m/z 74. The fragmentation pattern is characteristic of an ether, with a prominent base peak at m/z 59, corresponding to the loss of a methyl group.[2]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties and for the synthesis of this compound.

Determination of Boiling Point

The boiling point of the volatile liquid this compound can be accurately determined using a simple distillation apparatus.

Methodology:

-

Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Place a small volume of this compound and a boiling chip into the round-bottom flask.

-

Position the thermometer bulb just below the side arm of the distillation head to ensure it measures the temperature of the vapor that is distilling.

-

Gently heat the flask.

-

Record the temperature at which the liquid consistently condenses and collects in the receiving flask. This stable temperature is the boiling point.

Determination of Density

The density of this compound can be determined using a pycnometer.

Methodology:

-

Carefully clean and dry a pycnometer of a known volume.

-

Weigh the empty pycnometer.

-

Fill the pycnometer with this compound, ensuring there are no air bubbles, and seal it.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the this compound (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Determination of Solubility in Water

The solubility of this compound in water can be determined by the shake-flask method followed by quantification.

Methodology:

-

Create a saturated solution by adding an excess of this compound to a known volume of deionized water in a sealed flask.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the two phases to separate.

-

Carefully extract a known volume of the aqueous layer.

-

Quantify the concentration of this compound in the aqueous sample using a suitable analytical technique such as gas chromatography (GC).

Acquisition of NMR Spectra

¹H and ¹³C NMR Spectroscopy Protocol:

-

Prepare a sample by dissolving approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H spectrum, typically using a single pulse experiment.

-

Acquire the ¹³C spectrum, which may require a larger number of scans for adequate signal-to-noise due to the low natural abundance of ¹³C.

Acquisition of Mass Spectrum

Electron Ionization Mass Spectrometry (EI-MS) Protocol:

-

Introduce a small, volatile sample of this compound into the mass spectrometer, often via a gas chromatography (GC) inlet for pure samples.

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Chemical Synthesis and Reactions

Williamson Ether Synthesis

This compound can be synthesized via the Williamson ether synthesis, a classic Sₙ2 reaction.

References

- 1. Video: Boiling Points - Concept [jove.com]

- 2. vernier.com [vernier.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. knowledge.reagecon.com [knowledge.reagecon.com]

- 5. books.rsc.org [books.rsc.org]

- 6. quora.com [quora.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Synthesis and Discovery of 2-Methoxypropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, discovery, and characterization of 2-Methoxypropane (also known as methyl isopropyl ether). This document details historical context, key synthetic methodologies with experimental protocols, and comprehensive spectroscopic data to support compound identification and characterization.

Discovery and Historical Context

The specific discovery of this compound is not widely documented under a single seminal publication. However, its synthesis falls under the broader historical development of ether synthesis in the mid-19th century. The Williamson ether synthesis, developed by Alexander Williamson in 1850, provided the first general and reliable method for preparing both symmetrical and unsymmetrical ethers.[1] This reaction, involving an alkoxide and an alkyl halide, was crucial in proving the structure of ethers and remains a cornerstone of organic synthesis today.[1][2] Given that the necessary precursors—isopropanol and methanol derivatives—were accessible during that period, it is highly probable that this compound was first synthesized via this method. The work of French chemist Charles Friedel and American chemist James Mason Crafts, particularly their development of the Friedel-Crafts reactions in 1877, further expanded the toolkit for creating carbon-carbon and carbon-heteroatom bonds, contributing to the broader understanding of reactions that could lead to ethers and other organic compounds.[3][4]

Synthesis Methodologies

This compound can be synthesized through several key methods, primarily based on nucleophilic substitution reactions. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Williamson Ether Synthesis (SN2 Pathway)

The most common and versatile method for the synthesis of this compound is the Williamson ether synthesis, which proceeds via an SN2 mechanism.[2][5] This reaction involves the nucleophilic attack of an alkoxide ion on a primary alkyl halide.[5] For the preparation of this compound, two primary routes are possible:

-

Route A: Reaction of sodium isopropoxide with a methyl halide (e.g., iodomethane or bromomethane).

-

Route B: Reaction of sodium methoxide with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).

Due to the SN2 nature of the reaction, which is sensitive to steric hindrance, Route A is generally preferred . The attack on a sterically unhindered methyl halide is significantly more efficient than on a secondary isopropyl halide, where elimination reactions (E2) can become a competing side reaction.[5]

Experimental Protocol: Williamson Ether Synthesis of this compound (Route A)

Materials:

-

Isopropanol (Propan-2-ol)

-

Sodium metal (or Sodium Hydride)

-

Iodomethane (or Bromomethane)

-

Anhydrous diethyl ether (or THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Sodium Isopropoxide: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 50 mL of anhydrous diethyl ether. Carefully add 2.3 g (100 mmol) of sodium metal, cut into small pieces. While stirring, slowly add 7.5 mL (100 mmol) of isopropanol dropwise from a dropping funnel. The reaction is exothermic and will produce hydrogen gas. The addition should be controlled to maintain a gentle reflux. After the addition is complete and the sodium has fully reacted, the solution of sodium isopropoxide in diethyl ether is ready.

-

Reaction with Methyl Halide: Cool the flask in an ice bath. Slowly add 14.2 g (100 mmol) of iodomethane dropwise to the stirred solution of sodium isopropoxide. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 1-2 hours.

-

Work-up and Isolation: Cool the reaction mixture again in an ice bath and slowly add 50 mL of a saturated aqueous ammonium chloride solution to quench any unreacted sodium alkoxide. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with 2 x 25 mL of water and 1 x 25 mL of brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by simple distillation. The remaining liquid is crude this compound. Further purification can be achieved by fractional distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Reactant Molar Ratio | 1:1 (Isopropoxide:Iodomethane) | [6] |

| Typical Solvent | Diethyl ether, THF | [5] |

| Reaction Temperature | 0 °C to Room Temperature | General Protocol |

| Reaction Time | 1-2 hours | General Protocol |

| Theoretical Yield | ~7.4 g (for 100 mmol scale) | Calculated |

| Reported Yield | Typically moderate to high (60-80%) | [5] |

SN1 Pathway

An alternative, though less common, method for synthesizing this compound involves an SN1 reaction.[7] This pathway proceeds through a carbocation intermediate. For example, the reaction of 2-bromopropane with methanol in the presence of a silver salt (like silver nitrate) can produce this compound.[7] The silver ion assists in the departure of the bromide ion, leading to the formation of a secondary carbocation, which is then attacked by the methanol solvent (solvolysis).

Experimental Protocol: SN1 Synthesis of this compound

Materials:

-

2-Bromopropane

-

Methanol

-

Silver nitrate

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromopropane in a large excess of methanol.

-

Initiation: Add a stoichiometric amount of silver nitrate to the solution. The precipitation of silver bromide will begin, indicating the formation of the isopropyl carbocation.

-

Reaction: Stir the mixture at room temperature until the precipitation of silver bromide is complete.

-

Work-up and Isolation: Filter the precipitated silver bromide. The filtrate contains this compound dissolved in methanol. The product can be isolated by fractional distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Substrate | 2-Bromopropane | [7] |

| Nucleophile/Solvent | Methanol | [7] |

| Promoter | Silver Nitrate | [7] |

| Reaction Temperature | Room Temperature | [7] |

| Key Intermediate | Isopropyl carbocation | [7] |

Spectroscopic Data and Characterization

The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows three distinct signals, corresponding to the three different proton environments in the molecule.[8]

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~1.15 | Doublet | 6H | (CH₃ )₂CH- |

| ~3.60 | Septet | 1H | (CH₃)₂CH - |

| ~3.20 | Singlet | 3H | -OCH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum displays three signals, consistent with the three unique carbon environments due to the molecule's symmetry.[9]

| Chemical Shift (δ) (ppm) | Assignment | | :--- | :--- | :--- | | ~22.0 | (C H₃)₂CH- | | ~56.0 | -OC H₃ | | ~75.0 | (CH₃)₂C H- |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong C-H stretching and bending vibrations, as well as a prominent C-O stretching band characteristic of ethers.[10]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2820 | Strong | C-H (sp³) stretching |

| 1470-1365 | Medium | C-H bending |

| 1175-1075 | Strong | C-O-C asymmetric stretching |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 74. The fragmentation pattern provides further structural information.[1][11]

| m/z | Relative Intensity | Proposed Fragment |

| 74 | Moderate | [CH₃CH(OCH₃)CH₃]⁺ (Molecular Ion) |

| 59 | High | [(CH₃)₂CHO]⁺ or [CH₃OCH₂]⁺ |

| 45 | Base Peak | [CH₃OCH₂]⁺ |

| 43 | High | [CH(CH₃)₂]⁺ |

| 31 | Moderate | [CH₃O]⁺ |

| 27 | High | [C₂H₃]⁺ |

| 15 | Moderate | [CH₃]⁺ |

Diagrams

Synthetic Pathways

Caption: Synthetic routes to this compound via SN2 and SN1 mechanisms.

Experimental Workflow: Williamson Synthesis

Caption: Experimental workflow for the Williamson ether synthesis of this compound.

Spectroscopic Correlation Diagram

References

- 1. mass spectrum of this compound C4H10O CH3CH(OCH3)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Propane, 2-methoxy- [webbook.nist.gov]

- 3. thieme.de [thieme.de]

- 4. Charles Friedel and the Accidental Discovery of an Important Reaction - ChemistryViews [chemistryviews.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. quora.com [quora.com]

- 8. low/high resolution 1H proton nmr spectrum of this compound C4H10O CH3CH(OCH3)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl isopropyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 13C nmr spectrum of this compound C4H10O CH3CH(OCH3)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl isopropyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. infrared spectrum of this compound C4H10O CH3CH(OCH3)CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. This compound | C4H10O | CID 11721 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Methoxypropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypropane, also known as methyl isopropyl ether, is a colorless, volatile ether with the chemical formula C₄H₁₀O.[1][2][3] Its utility in various scientific fields, including as a solvent in organic synthesis and pharmaceutical research, necessitates a thorough understanding of its physical characteristics.[1] This guide provides a detailed overview of the core physical properties of this compound, complete with experimental methodologies for their determination, to support its safe and effective application in a laboratory setting.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for its handling, use in reactions, and purification processes.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀O | [1][2][3] |

| Molecular Weight | 74.12 g/mol | [2][3][4] |

| Appearance | Clear, colorless liquid | [1][3] |

| Odor | Mild, ethereal | [3] |

| Boiling Point | 31-32 °C | [1][5] |

| Melting Point | Not available | |

| Density | 0.805 g/mL | [5] |

| Refractive Index | 1.388 | [5] |

| Solubility in Water | 88.42 g/L at 10°C | [1] |

| Dipole Moment | 1.25 D | [5] |

Experimental Protocols for Determination of Physical Properties

Accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard experimental protocols for measuring the key physical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile compound like this compound, a micro-boiling point determination method is often employed to minimize sample usage.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed into a small test tube.[6]

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid and the sealed end protruding above the surface.[6][7]

-

Heating: The test tube assembly is attached to a thermometer and heated in a controlled manner, typically using a Thiele tube or a melting point apparatus with a heating block.[8][9]

-

Observation: As the sample is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool.

-

Boiling Point Determination: The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[9] This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

Experimental Workflow for Boiling Point Determination

Caption: Workflow for Boiling Point Determination.

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is commonly determined using a pycnometer or by the buoyancy method.[10]

Methodology (using a pycnometer):

-

Weighing the Empty Pycnometer: A clean, dry pycnometer of a known volume is accurately weighed.[10]

-

Filling the Pycnometer: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the liquid should be recorded.

-

Weighing the Filled Pycnometer: The filled pycnometer is weighed.[10]

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[10]

Experimental Workflow for Density Determination

Caption: Workflow for Density Determination using a Pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is often used to identify and assess the purity of liquid samples.

Methodology (using an Abbe Refractometer):

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

Experimental Workflow for Refractive Index Determination

Caption: Workflow for Refractive Index Determination.

Safety Considerations

This compound is a highly flammable liquid and vapor.[1] It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including safety glasses and gloves, should be worn. As with many ethers, there is a potential for peroxide formation upon storage, especially in the presence of light and air.[11] Therefore, it is recommended to test for the presence of peroxides before heating or distilling.

References

- 1. This compound Supplier|CAS 598-53-8|RUO [benchchem.com]

- 2. This compound | C4H10O | CID 11721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 598-53-8: Propane, 2-methoxy- | CymitQuimica [cymitquimica.com]

- 4. Propane, 2-methoxy- [webbook.nist.gov]

- 5. This compound [stenutz.eu]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mt.com [mt.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Safety and Handling of 2-Methoxypropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling guidelines for 2-methoxypropane (also known as isopropyl methyl ether). The information is intended to equip laboratory personnel with the knowledge necessary to handle this chemical safely, minimizing risks and ensuring a secure working environment.

Chemical and Physical Properties

This compound is a colorless, highly volatile, and flammable ether.[1] Its low boiling point and polarity make it a useful solvent in various organic synthesis applications.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | Isopropyl methyl ether, Methyl isopropyl ether | [2][3] |

| CAS Number | 598-53-8 | [4] |

| Molecular Formula | C₄H₁₀O | [4] |

| Molecular Weight | 74.12 g/mol | [4] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 31-32 °C | [1] |

| Density | 0.805 g/mL | [5] |

| Flash Point | -18°F (-27.8°C) (for the related Isopropyl ether) | [6] |

| Lower Explosive Limit (LEL) | 1.4% (for the related Isopropyl ether) | [6] |

| Upper Explosive Limit (UEL) | 7.9% (for the related Isopropyl ether) | [6] |

| Solubility in Water | 88.42 g/L at 10°C | [1] |

Hazard Identification and Classification

This compound is classified as a highly flammable liquid and a skin irritant.[2] Due to its high volatility and low flash point, it poses a significant fire and explosion hazard. Vapors are heavier than air and can travel to a source of ignition and flash back.[7]

GHS Hazard Statements:

GHS Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[8]

-

P233: Keep container tightly closed.[8]

-

P240: Ground/bond container and receiving equipment.[8]

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.[8]

-

P242: Use only non-sparking tools.[8]

-

P243: Take precautionary measures against static discharge.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

Toxicology and Health Effects

This compound is considered to have low acute toxicity.[9] However, exposure can cause irritation and other health effects.

-

Inhalation: Inhalation of high concentrations of vapor may cause irritation of the respiratory tract and could lead to a lowering of consciousness.[10]

-

Skin Contact: Causes skin irritation.[2] Prolonged or repeated contact may lead to dry skin.[7]

-

Eye Contact: May cause redness and pain.[7]

-

Ingestion: Ingestion may cause abdominal pain, dizziness, nausea, and vomiting.[7]

Toxicological Data:

| Endpoint | Value | Species | Reference(s) |

| Oral LD50 | >2000 mg/kg bw | Rat | [9] |

| Dermal LD50 | >2000 mg/kg bw | Rat | [9] |

| Inhalation LC50 | 85 mg/L | Rat | [9] |

Occupational Exposure Limits

Currently, there are no established Threshold Limit Values (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH) or Permissible Exposure Limits (PEL) from the Occupational Safety and Health Administration (OSHA) specifically for this compound.[10] For the structurally similar compound, isopropyl ether (diisopropyl ether), the following exposure limits have been established:

-

OSHA PEL: 500 ppm (2,100 mg/m³) TWA.[6]

-

NIOSH REL: 500 ppm (2,100 mg/m³) TWA.[11]

-

ACGIH TLV: 250 ppm (1,040 mg/m³) TWA; 310 ppm (1,300 mg/m³) STEL.[11]

Given the lack of specific limits for this compound, it is prudent to adhere to the limits for isopropyl ether as a conservative measure.

Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

-

Handling:

-

Always handle in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Use non-sparking tools and explosion-proof equipment.[8]

-

Ground and bond containers when transferring material to prevent static discharge.[8]

-

Avoid contact with skin and eyes.[12]

-

Do not eat, drink, or smoke when using this product.[8]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8]

-

Store separately from strong oxidizing agents and strong acids.[7][10]

-

Ethers are prone to forming explosive peroxides upon exposure to air and light.[13] Containers should be dated upon receipt and opening, and tested for peroxides periodically.[14]

-

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to prevent exposure.

PPE Selection for this compound

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3][15]

-

Skin Protection: Wear chemical-resistant gloves (e.g., fluorinated rubber) and flame-retardant, impervious clothing.[3][9]

-

Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator with appropriate organic vapor cartridges.[3][9]

First Aid Measures

In the event of exposure, immediate first aid is crucial.

First Aid for this compound Exposure

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7][13]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[7][13]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[7][13]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[7][13]

Firefighting and Accidental Release Measures

Firefighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[16]

-

Specific Hazards: Vapors are heavier than air and may form explosive mixtures with air.[7] Containers may explode when heated.[17]

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[3][17]

Accidental Release:

Chemical Spill Response Workflow

-

Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Remove all sources of ignition.[3][13]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[3]

-

Containment and Cleanup: Absorb the spill with inert material (e.g., sand, earth) and collect it into a suitable, closed container for disposal using non-sparking tools.[3][7]

Experimental Protocols for Safety Assessment

The following are summaries of standard experimental protocols relevant to assessing the safety of this compound.

9.1. Flash Point Determination (ASTM D56 and D93)

-

Objective: To determine the lowest temperature at which the vapors of a liquid will ignite with an ignition source.[1][18]

-

Methodology (Tag Closed-Cup Tester - ASTM D56):

-

Methodology (Pensky-Martens Closed-Cup Tester - ASTM D93):

-

A brass test cup is filled with the sample and closed with a lid.[19]

-

The sample is heated and stirred at a specified rate.[19]

-

The ignition source is periodically directed into the cup while stirring is paused.[19]

-

The flash point is the temperature at which a flash spreads throughout the inside of the cup.[19]

-

9.2. Acute Dermal Irritation/Corrosion (OECD 404)

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.[20]

-

Methodology:

-

The test substance is applied in a single dose to a small area of the skin of a laboratory animal (typically a rabbit).[9][18]

-

The application site is covered with a semi-occlusive dressing for a 4-hour exposure period.[9][18]

-

After exposure, the residual substance is removed.[9]

-

The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and scored.[4][18]

-

The reversibility of any observed effects is monitored for up to 14 days.[4]

-

9.3. Acute Oral and Inhalation Toxicity (OECD 401, 403, 425)

-

Objective: To determine the median lethal dose (LD50) or lethal concentration (LC50) of a substance.

-

Methodology (Acute Oral Toxicity - OECD 401/425):

-

The test substance is administered orally by gavage in graduated doses to several groups of experimental animals (usually rats).[2]

-

Animals are observed for signs of toxicity and mortality over a period of 14 days.[21]

-

The LD50, the statistically derived single dose expected to cause death in 50% of the animals, is calculated.[2]

-

-

Methodology (Acute Inhalation Toxicity - OECD 403):

-

Animals (usually rats) are exposed to the test substance as a vapor or aerosol in an inhalation chamber for a set period (typically 4 hours).[15][22]

-

Multiple concentration groups are used to establish a dose-response relationship.[23]

-

Animals are observed for toxic effects and mortality during and after exposure for at least 14 days.[23]

-

The LC50, the concentration expected to cause death in 50% of the test animals, is determined.[15]

-

9.4. Peroxide Testing in Ethers

-

Objective: To detect the presence of potentially explosive peroxides in ether solvents.

-

Methodology (Potassium Iodide Test):

-

To 10 mL of the ether, add 1 mL of a freshly prepared 10% (w/v) potassium iodide solution and a few drops of hydrochloric acid.[13]

-

Shake the mixture. A yellow to brown color in the aqueous layer indicates the presence of peroxides.[13][24]

-

For confirmation, a few drops of starch solution can be added; a blue-black color indicates the presence of iodine, and therefore peroxides.[13]

-

-

Methodology (Test Strips):

References

- 1. matestlabs.com [matestlabs.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]

- 5. [PDF] OECD GUIDELINE FOR THE TESTING OF CHEMICALS The Up-and-Down Procedure for Acute Oral Toxicity: Proposed Test Guideline | Semantic Scholar [semanticscholar.org]

- 6. ISOPROPYL ETHER | Occupational Safety and Health Administration [osha.gov]

- 7. testinglab.com [testinglab.com]

- 8. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. Isopropyl ether - IDLH | NIOSH | CDC [cdc.gov]

- 12. img.waimaoniu.net [img.waimaoniu.net]

- 13. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. Acute inhalation toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 16. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 17. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 18. nucro-technics.com [nucro-technics.com]

- 19. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 20. data.ntsb.gov [data.ntsb.gov]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

- 23. eurolab.net [eurolab.net]

- 24. wikieducator.org [wikieducator.org]

- 25. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]

Spectroscopic Analysis of 2-Methoxypropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 2-methoxypropane. The information presented herein is intended to assist researchers, scientists, and professionals in the field of drug development in the precise identification and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~3.6 | Septet | 1H | Not specified | -CH- |

| ~3.3 | Singlet | 3H | Not applicable | -OCH₃ |

| ~1.1 | Doublet | 6H | Not specified | -CH(CH₃ )₂ |

Solvent: CDCl₃, Standard: TMS (0.0 ppm)[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 69.0 | -C H- |

| 30.5 | -OC H₃ |

| 19.0 | -CH(C H₃)₂ |

Solvent: CDCl₃, Standard: TMS (0.0 ppm)[2]

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2800 - 3000 | C-H Stretching | Alkyl |

| 1470 - 1365 | C-H Bending/Deformation | Alkyl |

| 1150 - 1060 | C-O Stretching | Ether |

Sample Preparation: Liquid Film[3]

Table 4: Mass Spectrometry (Electron Ionization) Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Abundance | Proposed Fragment Ion |

| 74 | Present | [M]⁺ (Molecular Ion) |

| 73 | Present | [M-H]⁺ |

| 59 | Base Peak | [CH₃CH(OCH₃)]⁺ |

| 43 | Significant | [CH(CH₃)₂]⁺ |

| 29 | Significant | [C₂H₅]⁺ |

Ionization Method: Electron Ionization (EI)[4][5]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to be a guide and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation [6]

-

Weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 - 1.0 mL of deuterated chloroform (CDCl₃).

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube securely.

2.1.2 ¹H NMR Acquisition Parameters [6][7]

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.

-

Acquisition Time (AQ): Approximately 3-4 seconds.[7]

-

Relaxation Delay (D1): 1-2 seconds.

-

Pulse Angle: 30° or 45°.[7]

-

Number of Scans (NS): 8 to 16 scans are generally adequate for a sample of this concentration.

-

Spectral Width (SW): A spectral width of approximately 10-12 ppm is appropriate.

2.1.3 ¹³C NMR Acquisition Parameters [8]

-

Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is commonly used.

-

Acquisition Time (AQ): Approximately 1-2 seconds.[8]

-

Relaxation Delay (D1): 2 seconds.[8]

-

Pulse Angle: 30°.[8]

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is typically required to achieve a good signal-to-noise ratio.[8]

-

Spectral Width (SW): A spectral width of approximately 200-220 ppm is standard.

2.1.4 Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually or automatically.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Pick the peaks in both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

2.2.1 Sample Preparation (Liquid Film Method) [8][9]

-

Place one to two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[8]

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[8]

-

Ensure there are no air bubbles trapped between the plates.

-

Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

2.2.2 Data Acquisition [7]

-

Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

-

Place the sample holder with the prepared liquid film into the spectrometer.

-

Acquire the sample spectrum. A typical spectral range is 4000-400 cm⁻¹.[3]

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

2.3.1 Sample Introduction and Ionization [4][10]

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5 or equivalent) is appropriate.

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation from any impurities.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Ionization: The separated components from the GC are introduced into the mass spectrometer and ionized using Electron Ionization (EI).[10]

-

Ionization Energy: The standard electron energy for EI is 70 eV.[10]

-

2.3.2 Mass Analysis and Detection

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detector records the abundance of each ion.

-

Data Acquisition: The mass spectrometer scans a range of m/z values (e.g., 10-200 amu) to generate the mass spectrum.

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the spectroscopic techniques described.

Caption: Workflow for NMR Spectroscopy of this compound.

Caption: Workflow for IR Spectroscopy of this compound.

Caption: Workflow for GC-MS of this compound.

References

- 1. nmrcenter.buffalo.edu [nmrcenter.buffalo.edu]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 5. r-nmr.eu [r-nmr.eu]

- 6. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 9. agilent.com [agilent.com]

- 10. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

Compound Identification and Properties

An In-Depth Technical Guide to 2-Methoxypropane

Registry Number: CAS 598-53-8[1][2][3][4]

This guide provides a comprehensive technical overview of this compound, also known as methyl isopropyl ether. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The document covers the compound's physicochemical properties, safety data, detailed experimental protocols for its synthesis and analysis, and its primary applications.

This compound is a simple ether compound featuring a methyl group and an isopropyl group attached to an oxygen atom.[3] It is a clear, colorless, and highly volatile liquid.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₁₀O[1][2] |

| Molecular Weight | 74.12 g/mol [1][3] |

| IUPAC Name | This compound[3] |

| Synonyms | Isopropyl methyl ether, Methyl isopropyl ether, MIE[3][5] |

| Boiling Point | 31-32 °C[5] |

| Density | 0.753 g/mL at 25 °C |

| Refractive Index | n20/D 1.382 |

Safety and Hazard Information

This compound is a highly flammable liquid and vapor that can cause skin irritation.[3] Proper safety precautions, including the use of personal protective equipment and working in a well-ventilated area, are essential.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Description |

| Pictogram(s) | Danger | |

| Hazard Class | Flam. Liq. 2 | Highly Flammable liquid and vapor[3] |

| Skin Irrit. 2 | Causes skin irritation[3] | |

| Hazard Statement(s) | H225 | Highly Flammable liquid and vapor[3] |

| H315 | Causes skin irritation[3] | |

| Precautionary Statement(s) | P210 | Keep away from heat, sparks, open flames.[3][6] |

| P280 | Wear protective gloves/eye protection.[3] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[3] | |

| P403+P235 | Store in a well-ventilated place. Keep cool.[3][6] | |

| Flash Point | -29 °C |

Experimental Protocols

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and common method for preparing ethers.[7] It proceeds via an SN2 nucleophilic substitution reaction between an alkoxide and a primary alkyl halide.[7] For this compound, the preferred route involves the reaction of sodium isopropoxide with a methyl halide (e.g., methyl iodide or methyl bromide) to ensure the reaction follows the SN2 mechanism, as primary alkyl halides are optimal.[7][8]

Methodology:

-

Preparation of Alkoxide: In a three-neck flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve sodium metal in anhydrous isopropanol. The reaction is exothermic and produces sodium isopropoxide and hydrogen gas. Allow the reaction to proceed until all the sodium has reacted.

-

Nucleophilic Substitution: Cool the sodium isopropoxide solution in an ice bath. Slowly add methyl iodide (or methyl bromide) dropwise to the solution with continuous stirring.

-

Reaction and Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to a gentle reflux for 1-2 hours to ensure the reaction goes to completion.

-

Workup and Extraction: Cool the reaction mixture and quench by carefully adding water. Transfer the mixture to a separatory funnel. The ether product will separate into an organic layer. Extract the aqueous layer with a suitable solvent like diethyl ether to recover any dissolved product.

-

Purification: Combine the organic layers and wash with brine to remove residual water. Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate. Filter to remove the drying agent.

-

Isolation: Purify the crude this compound by fractional distillation, collecting the fraction that distills at its boiling point (31-32 °C).

Caption: Williamson ether synthesis and purification workflow.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a definitive analytical method for identifying and quantifying volatile organic compounds like this compound.[9] The technique separates the compound from a mixture based on its volatility and then fragments the molecule to produce a unique mass spectrum for identification.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or hexane). A typical concentration is 100-1000 ppm.

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless inlet, set to 200 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 150 °C.

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 35-150.

-

-

-

Data Analysis:

-

The retention time of the peak corresponding to this compound is used for qualitative identification against a known standard.

-

The mass spectrum is analyzed for characteristic fragments. The parent molecular ion [C₄H₁₀O]⁺• would appear at m/z 74. The most abundant fragment ion (base peak) is typically observed at m/z 59, corresponding to the loss of a methyl group ([CH(CH₃)OCH₃]⁺).[10] Other significant fragments can also be used for confirmation.[10]

-

Reactivity and Applications

As a solvent, this compound's low polarity and high volatility make it useful in specific organic synthesis applications, such as Grignard reactions.[5] In pharmaceutical research, it may be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) or in purification processes.[5] Like other ethers, it can undergo oxidation or reduction reactions.[5] Its primary role in a laboratory setting is as a solvent or a reagent in synthetic transformations.

References

- 1. 598-53-8[this compound]- Acmec Biochemical [acmec.com.cn]

- 2. This compound | 598-53-8; 9002-91-9 | Buy Now [molport.com]

- 3. This compound | C4H10O | CID 11721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound Supplier|CAS 598-53-8|RUO [benchchem.com]

- 6. echemi.com [echemi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. google.com [google.com]

- 9. A Powerful Tool for Metabolic Profiling: Orbitrap GC-MS HRAM Metabolomics Library 2.0 - AnalyteGuru [thermofisher.com]

- 10. mass spectrum of this compound C4H10O CH3CH(OCH3)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Reactivity of 2-Methoxypropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxypropane, also known as isopropyl methyl ether, is a dialkyl ether characterized by its relatively low boiling point and its utility as a solvent and chemical intermediate. While generally considered to be of low reactivity, it participates in several important classes of organic reactions. This guide provides a comprehensive overview of the reactivity of this compound with a focus on its interactions with acids, oxidizing agents, and organometallic compounds, as well as its synthesis and propensity for peroxide formation. Detailed experimental protocols, quantitative data where available, and mechanistic visualizations are provided to serve as a valuable resource for professionals in research and development.

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Williamson Ether Synthesis

The Williamson ether synthesis involves the reaction of a sodium alkoxide with a primary alkyl halide.[1] For the synthesis of this compound, two primary routes are theoretically possible. However, due to the nature of the SN2 reaction, which is sensitive to steric hindrance, one route is strongly preferred.[1]

The preferred and more efficient pathway involves the reaction of sodium isopropoxide with a methyl halide (e.g., methyl iodide or methyl bromide). The alternative, reacting sodium methoxide with a secondary halide like 2-iodopropane, is less favorable due to the increased steric hindrance at the secondary carbon, which would lead to a significant amount of elimination (E2) byproduct, propene.

Reaction Scheme:

(CH₃)₂CH-O⁻Na⁺ + CH₃-I → (CH₃)₂CH-O-CH₃ + NaI

Experimental Protocol: Williamson Synthesis of this compound

This protocol is adapted from standard Williamson ether synthesis procedures.

Materials:

-

Isopropanol

-

Sodium metal

-

Methyl iodide

-

Anhydrous diethyl ether

-

Distilled water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Isopropoxide: In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add small pieces of sodium metal to an excess of dry isopropanol. The reaction is exothermic and will produce hydrogen gas. The mixture is stirred until all the sodium has reacted.

-

Reaction with Methyl Iodide: The resulting solution of sodium isopropoxide is cooled to room temperature. Methyl iodide is then added dropwise via a dropping funnel with stirring.

-

Reflux: After the addition is complete, the reaction mixture is heated to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Workup: The reaction mixture is cooled to room temperature and then poured into a separatory funnel containing distilled water. The aqueous layer is extracted three times with diethyl ether.

-

Washing: The combined organic extracts are washed with distilled water and then with brine to remove any remaining water-soluble impurities.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the diethyl ether is removed by simple distillation.

-

Purification: The crude this compound is then purified by fractional distillation.

Quantitative Data

Reactivity with Acids: Ether Cleavage

Ethers are generally unreactive towards many reagents but can be cleaved by strong acids, particularly hydrohalic acids like HI and HBr.[2] This acid-catalyzed cleavage is a fundamental reaction of ethers.

Mechanism of Acid-Catalyzed Cleavage

The mechanism of ether cleavage can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether.[3] For an unsymmetrical ether like this compound, the reaction with a strong acid like HI involves an initial protonation of the ether oxygen to form a good leaving group (an alcohol).

The subsequent step involves the nucleophilic attack by the halide ion. In the case of this compound, the iodide ion will attack the less sterically hindered methyl carbon in an SN2 fashion. This results in the formation of methyl iodide and isopropanol.[4][5] While a secondary carbocation could potentially form at the isopropyl position, leading to an SN1 pathway, the SN2 attack on the methyl group is generally favored with strong nucleophiles like iodide.[4]

Experimental Protocol: Acidic Cleavage of this compound

Materials:

-

This compound

-

Concentrated hydroiodic acid (HI)

-

Sodium bicarbonate solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: this compound is placed in a round-bottom flask, and concentrated hydroiodic acid is added cautiously.

-

Reflux: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by gas chromatography (GC).

-

Workup: After cooling, the reaction mixture is transferred to a separatory funnel and diluted with water. The organic layer is separated.

-

Neutralization: The organic layer is washed with a dilute solution of sodium bicarbonate to remove any unreacted acid, followed by a wash with water.

-

Drying and Purification: The organic layer is dried over anhydrous sodium sulfate, and the products (methyl iodide and any unreacted ether) are separated from the isopropanol (which will be primarily in the aqueous layer) and then purified by fractional distillation.

Oxidation and Autoxidation

Ethers are susceptible to oxidation, particularly autoxidation, which involves the formation of explosive peroxides in the presence of oxygen. This is a critical safety consideration when handling and storing ethers.

Autoxidation and Peroxide Formation

This compound, having a secondary hydrogen atom adjacent to the ether oxygen, is prone to autoxidation. This process is a free-radical chain reaction initiated by light, heat, or contaminants, and it leads to the formation of hydroperoxides and dialkyl peroxides.[6][7] These peroxides can be highly explosive, especially when concentrated during distillation.[8] Isopropyl ethers are known to be particularly hazardous in this regard.[6]

Experimental Protocol: Detection of Peroxides

Regular testing for the presence of peroxides in stored ethers is crucial for laboratory safety.

Method 1: Potassium Iodide Test [9]

-

Add 1 mL of a freshly prepared 10% (w/v) potassium iodide solution to 10 mL of the this compound sample in a test tube.

-

Add a few drops of dilute hydrochloric acid and shake.

-

The formation of a yellow to brown color, due to the liberation of iodine, indicates the presence of peroxides.

Method 2: Peroxide Test Strips [9]

-

Dip a peroxide test strip into the this compound sample for approximately 1 second.

-

Allow the solvent to evaporate.

-

Moisten the test strip by breathing on it or dipping it briefly in distilled water.

-

Compare the color change to the provided chart to determine the peroxide concentration.

Experimental Protocol: Removal of Peroxides

If peroxides are detected, they must be removed before the ether is used, especially before distillation.

Method: Activated Alumina Column [10]

-

Pack a chromatography column with activated alumina.

-

Pass the peroxide-containing this compound through the column. The alumina will adsorb the peroxides.

-

Test the eluted ether for the absence of peroxides.

-

Caution: The alumina will retain the peroxides and should be treated with a dilute acidic solution of ferrous sulfate to destroy them before disposal.[10]

Reactivity with Organometallic Compounds

While ethers are often used as solvents for organometallic reactions due to their general inertness, they can react with highly basic organometallic reagents such as organolithium compounds.

Cleavage by Organolithium Reagents

Strong bases like n-butyllithium can deprotonate the carbon alpha to the ether oxygen.[11] In the case of this compound, this would involve the abstraction of a proton from either the methyl or the isopropyl group. The deprotonation of the methyl group is generally more favorable. The resulting lithiated species can then undergo further reactions. The reactivity of organolithium reagents is complex and often involves aggregates (dimers, tetramers) of the reagent.[12]

Other Reactions

Free Radical Halogenation

Similar to alkanes, the alkyl portions of ethers can undergo free-radical halogenation, typically initiated by UV light.[1] For this compound, this would lead to a mixture of halogenated products, with substitution occurring at both the primary (methyl) and secondary (isopropyl) positions. The selectivity of the halogenation depends on the halogen used, with bromination being more selective for the more substituted carbon.

Quantitative Data Summary

Quantitative data for the reactivity of this compound is sparse in the readily available literature. The following table provides a qualitative summary and, where possible, analogous quantitative data from similar systems.

| Reaction Type | Reagents | Products | Typical Yields/Rates | Notes |

| Williamson Synthesis | Sodium isopropoxide, Methyl iodide | This compound, NaI | Good to Excellent (typically 70-95%) | SN2 mechanism; preferred route over sodium methoxide and 2-iodopropane. |

| Acid-Catalyzed Cleavage | HI or HBr (conc.) | Isopropanol, Methyl halide | Generally high | SN2 attack on the less hindered methyl group is favored. |

| Autoxidation | O₂, light/heat | Hydroperoxides, Peroxides | Variable, dependent on conditions | A significant safety hazard; requires careful storage and testing. |

| Reaction with Organolithiums | n-Butyllithium | α-Lithiated ether, Butane | - | A deprotonation reaction; can lead to ether cleavage. |

| Free Radical Halogenation | Br₂ or Cl₂, UV light | Mixture of halogenated ethers | - | Bromination is more selective for the secondary carbon. |

Conclusion

This compound, while a relatively stable ether, exhibits a range of reactivities that are of both synthetic and practical importance. Its synthesis via the Williamson ether synthesis is a classic example of an SN2 reaction. The acid-catalyzed cleavage provides a method for its decomposition into an alcohol and an alkyl halide. The propensity for autoxidation to form explosive peroxides necessitates careful handling and storage protocols. Furthermore, its reaction with strong organometallic bases highlights the acidic nature of the α-protons. A thorough understanding of these reactions is essential for the safe and effective use of this compound in research and industrial applications. Further research to quantify the kinetics and yields of these reactions would be a valuable addition to the chemical literature.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Khan Academy [khanacademy.org]

- 3. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Isopropyl methyl ether when treated with cold hydrogen iodide gives [allen.in]

- 6. ehs.yale.edu [ehs.yale.edu]

- 7. Peroxide Forming Solvents [sigmaaldrich.com]

- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 9. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 11. Mechanism of the deprotonation reaction of alkyl benzyl ethers with n-butyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium_Chemicalbook [chemicalbook.com]

The Solubility Profile of 2-Methoxypropane: A Technical Guide for Researchers

Introduction

2-Methoxypropane, also known as methyl isopropyl ether, is a volatile, flammable, colorless liquid with the chemical formula C₄H₁₀O.[] It serves as a versatile solvent in various industrial and laboratory settings, finding applications in organic synthesis, particularly in Grard reactions, and as a carrier in pesticide formulations.[2] In the pharmaceutical industry, it is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and for purification and crystallization processes.[2][3] An understanding of its solubility in a range of solvents is critical for its effective application in these fields, informing process design, reaction optimization, and product purification. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents, detailed experimental protocols for solubility determination, and a discussion of the underlying principles of its solubility characteristics.

Quantitative Solubility Data

Quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature. Most sources describe this compound as being miscible with alcohols and most other organic solvents.[4][5] Miscibility implies that the substances form a homogeneous solution in all proportions. While this qualitative description is useful, precise quantitative values are often required for modeling and process design.

In contrast, the solubility of this compound in water has been quantitatively determined and shows a temperature dependence.

Table 1: Solubility of this compound in Water [6]

| Temperature (°C) | Solubility ( g/100 g of solvent) |

| 10 | 8.842 |

| 15 | 7.919 |

| 20 | 6.89 |

| 25 | 6.103 |

Table 2: Qualitative and Predicted Solubility of this compound in Various Organic Solvents

Based on the principle of "like dissolves like" and general statements in the literature, the following table summarizes the expected solubility of this compound.[5][7][8] Experimental verification is recommended for applications requiring precise solubility data.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Miscible | This compound can act as a hydrogen bond acceptor, interacting favorably with the hydroxyl groups of protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile | Miscible | The dipole moment of this compound allows for favorable dipole-dipole interactions with polar aprotic solvents. |

| Non-Polar | Hexane, Toluene | Miscible | The non-polar isopropyl and methyl groups of this compound interact favorably with non-polar solvents through London dispersion forces. |

| Chlorinated | Dichloromethane, Chloroform | Soluble/Miscible | Expected to be soluble due to similar intermolecular forces. One source indicates slight solubility in chloroform.[8] |

Theoretical Framework of Solubility

The solubility of a substance is governed by the intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle is illustrated in the diagram below.

Caption: Intermolecular forces governing the solubility of this compound.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data, experimental determination is necessary. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[9]

General Experimental Workflow

The overall process for determining the solubility of this compound is outlined in the following workflow diagram.

Caption: General workflow for the experimental determination of solubility.

Detailed Shake-Flask Protocol

This protocol is adapted for a volatile liquid solute like this compound.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Sealed, airtight vials (e.g., screw-cap vials with PTFE-lined septa)

-

Gas-tight syringes

-

Centrifuge or syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add a known volume or mass of the chosen solvent to several airtight vials.

-

Add an excess amount of this compound to each vial. The presence of a separate, undissolved phase of this compound should be visible.

-

Seal the vials immediately to prevent the evaporation of the volatile components.

-

-

Equilibration:

-

Place the sealed vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the minimum time to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow for the separation of the undissolved this compound.

-

To ensure complete separation of the undissolved solute, either centrifuge the sealed vials or filter the saturated solution using a syringe filter. This step should be performed quickly and at the experimental temperature to avoid any changes in solubility.

-

-

Quantification of Solute:

-

Carefully withdraw a known volume of the clear, saturated supernatant using a gas-tight syringe.

-

Transfer the aliquot to a volumetric flask and dilute with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC-FID or another appropriate analytical method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Solubility Calculation:

-

From the determined concentration and the dilution factor, calculate the original concentration of this compound in the saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 g of solvent ( g/100g ) or moles per liter (mol/L).

-

3. Safety Precautions:

-

This compound is highly flammable. All experimental work should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used before commencing work.

Conclusion

This compound is a versatile solvent with broad miscibility in a wide range of organic solvents, a characteristic driven by its molecular structure which contains both polar and non-polar functionalities. While its solubility in water is well-quantified and temperature-dependent, detailed quantitative data in organic solvents is sparse in the literature. For applications in research, drug development, and chemical manufacturing that require precise solubility values, the experimental protocols provided in this guide offer a robust framework for their determination. A thorough understanding of the solubility of this compound is essential for its effective and safe use in various scientific and industrial applications.

References

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Analyzing 2-Methoxy-2-Methylpropane: Structure, Properties, and Applications [hangdachem.com]

- 5. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 6. isopropyl methyl ether [chemister.ru]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Methyl isopropyl ether CAS#: 598-53-8 [m.chemicalbook.com]

- 9. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide on the Thermodynamic Properties of 2-Methoxypropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 2-Methoxypropane (also known as methyl isopropyl ether). The information is presented in a structured format to facilitate its use in research, drug development, and scientific applications where this compound may be utilized as a solvent or intermediate.

Quantitative Thermodynamic Data

The thermodynamic properties of this compound have been experimentally determined and are summarized in the tables below. These values are crucial for understanding the compound's behavior under various temperature and pressure conditions.

Table 1: Standard Molar Enthalpy and Entropy of this compound

| Property | Value | Units | Reference |

| Standard Molar Enthalpy of Formation (Gas, 298.15 K) | -252.04 ± 0.96 | kJ/mol | [1] |